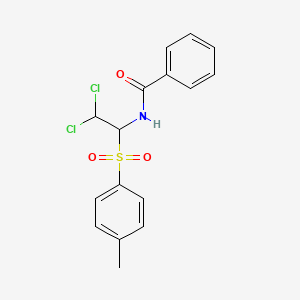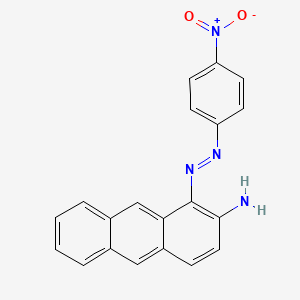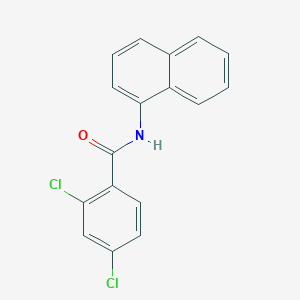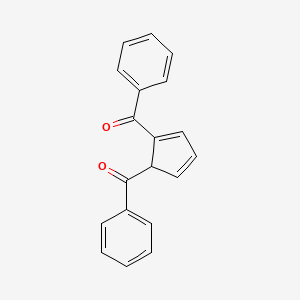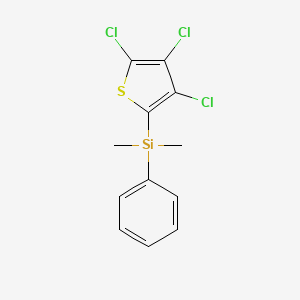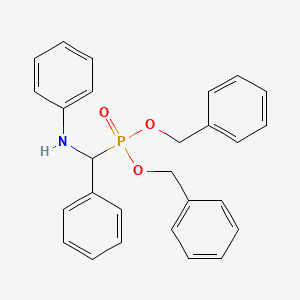
Dibenzyl (alpha-anilinobenzyl)-phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl (alpha-anilinobenzyl)-phosphonate is a complex organic compound that features a phosphonate group bonded to a dibenzyl and an alpha-anilinobenzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl (alpha-anilinobenzyl)-phosphonate typically involves the reaction of dibenzyl phosphite with alpha-anilinobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl (alpha-anilinobenzyl)-phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different substituted phosphonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dibenzyl (alpha-anilinobenzyl)-phosphonate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate esters and related compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antifilarial activity.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of dibenzyl (alpha-anilinobenzyl)-phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-anilinobenzyl cyanides: These compounds share a similar alpha-anilinobenzyl moiety but differ in the functional group attached to the benzyl group.
2-methoxycarbonylamino-1-phenylimidazoles: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
Dibenzyl (alpha-anilinobenzyl)-phosphonate is unique due to its phosphonate group, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations and its potential use in diverse scientific fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
96178-31-3 |
|---|---|
Molekularformel |
C27H26NO3P |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
N-[bis(phenylmethoxy)phosphoryl-phenylmethyl]aniline |
InChI |
InChI=1S/C27H26NO3P/c29-32(30-21-23-13-5-1-6-14-23,31-22-24-15-7-2-8-16-24)27(25-17-9-3-10-18-25)28-26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 |
InChI-Schlüssel |
CESNQFHCYWLCOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COP(=O)(C(C2=CC=CC=C2)NC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-](/img/structure/B11958865.png)

